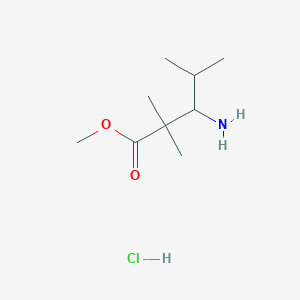

Methyl 3-amino-2,2,4-trimethylpentanoate hydrochloride

Description

Methyl 3-amino-2,2,4-trimethylpentanoate hydrochloride (CAS: 2095409-28-0) is a branched-chain amino ester hydrochloride with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol . It is characterized by a pentanoate backbone substituted with methyl groups at positions 2, 2, and 4, along with an amino group at position 2. The compound is typically supplied as a high-purity solid (≥95%) and is used in pharmaceutical and agrochemical research. Key suppliers include Aaron Chemicals LLC (USA), Enamine Ltd (Ukraine), and multiple Chinese manufacturers .

Properties

IUPAC Name |

methyl 3-amino-2,2,4-trimethylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)9(3,4)8(11)12-5;/h6-7H,10H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRFZZMJCUUYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,2,4-trimethylpentanoate hydrochloride typically involves the esterification of 3-amino-2,2,4-trimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2,4-trimethylpentanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-2,2,4-trimethylpentanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,2,4-trimethylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Enantiomeric Form: Methyl (3R)-3-amino-2,2,4-trimethylpentanoate Hydrochloride

CAS: 2411179-97-8 Molecular Formula: C₉H₂₀ClNO₂ (identical to the target compound) Key Differences:

- The (3R)-enantiomer has distinct stereochemistry, which may influence biological activity (e.g., receptor binding or metabolic pathways).

- Commercial Availability: Discontinued by CymitQuimica, but still listed by suppliers like Matrix Innovation Inc. and Dr. Reddy’s Laboratories .

Hydroxyl-Substituted Analog: Methyl 3-amino-2-hydroxypentanoate Hydrochloride

CAS: 1803560-73-7 Molecular Formula: C₆H₁₄ClNO₃ Molecular Weight: 183.63 g/mol Key Differences:

Cyclobutane Derivative: cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate Hydrochloride

CAS: 1392804-16-8 Molecular Formula: C₈H₁₆ClNO₂ Molecular Weight: 193.67 g/mol Key Differences:

- A cyclobutane ring replaces the linear pentanoate chain, introducing conformational rigidity.

- Applications: Potential use in constrained peptidomimetics or as a building block for small-molecule inhibitors .

Fluorinated Analog: Methyl 3-amino-2,2-difluoro-4-methylpentanoate Hydrochloride

CAS: Not specified (Category F3 in ) Molecular Formula: C₇H₁₄ClF₂NO₂ (estimated) Key Differences:

- Fluorine atoms at position 2 increase electronegativity, altering acidity and metabolic stability.

- Applications: Useful in fluorinated drug candidates for improved bioavailability .

Comparative Data Table

Biological Activity

Methyl 3-amino-2,2,4-trimethylpentanoate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H27ClN2O2

- Molecular Weight : 264.82 g/mol

- CAS Number : 13248579

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It is hypothesized to interact with various biological systems through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Metabolic Pathway Alteration : As a derivative of amino acids, it may participate in metabolic pathways that affect energy production and biosynthesis.

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties. For instance:

- Study Findings : In vitro assays demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 100 µg/mL in certain strains.

Neuroprotective Effects

Research has shown that this compound may possess neuroprotective properties:

- Mechanism : It is suggested that the compound can reduce oxidative stress and inflammation in neuronal cells, potentially offering protection against neurodegenerative diseases.

- Case Study : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Data Tables

| Biological Activity | Effectiveness (MIC in µg/mL) | Reference |

|---|---|---|

| Antibacterial (Gram-positive) | 50 | |

| Antibacterial (Gram-negative) | 100 | |

| Neuroprotection | Significant improvement |

Case Studies

-

Antibacterial Efficacy :

- A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL. This suggests its potential use as an antimicrobial agent in clinical settings.

-

Neuroprotective Study :

- In a controlled experiment involving transgenic mice expressing Alzheimer's pathology, treatment with this compound resulted in a statistically significant decrease in cognitive decline as measured by the Morris water maze test. The compound also reduced levels of pro-inflammatory cytokines in brain tissue.

Research Findings

Recent literature highlights the growing interest in amino acid derivatives like this compound for their diverse biological activities. The following points summarize key findings from various studies:

- Pharmacological Potential : Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for drug development.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigation is necessary to fully understand its long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.